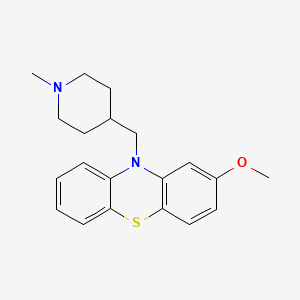![molecular formula C14H14OS B14079747 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol CAS No. 102273-81-4](/img/structure/B14079747.png)
4-{[(4-Methylphenyl)methyl]sulfanyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Methylphenyl)methyl]sulfanyl}phenol is an organic compound with the molecular formula C14H14OS. It is characterized by the presence of a sulfanyl group attached to a phenol ring, with a 4-methylphenylmethyl substituent.
Vorbereitungsmethoden
The synthesis of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
4-{[(4-Methylphenyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.
Common reagents used in these reactions include hydrogen peroxide for oxidation, acetic acid as a solvent, and various bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Methylphenyl)methyl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol include:
4-{[(4-Methylphenyl)sulfonyl]phenol: This compound has a sulfonyl group instead of a sulfanyl group, which can significantly alter its reactivity and biological activity.
4-{[(4-Methylphenyl)methyl]sulfanyl}benzaldehyde:
Eigenschaften
CAS-Nummer |
102273-81-4 |
|---|---|
Molekularformel |
C14H14OS |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
FICVPIWPALZJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


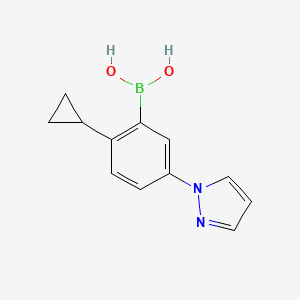
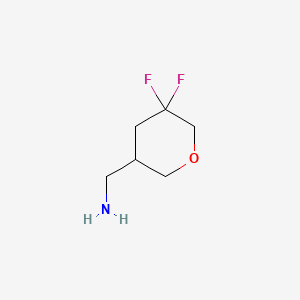
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)

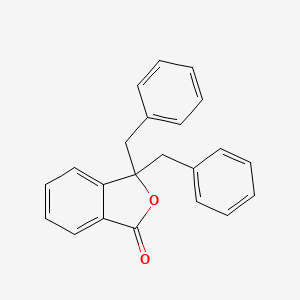
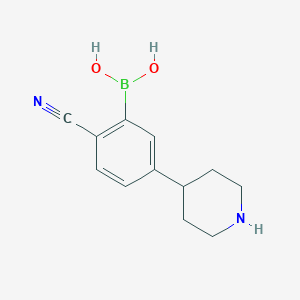
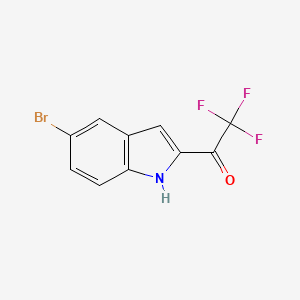
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
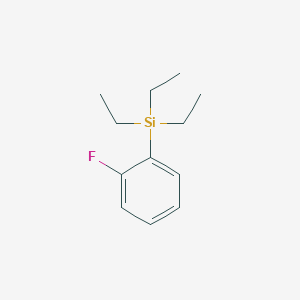
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![methyl [8-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14079723.png)
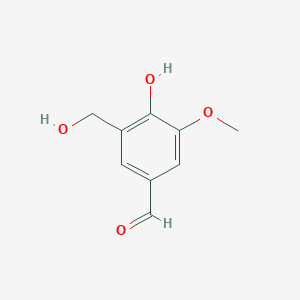
![[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate](/img/structure/B14079728.png)
